Cas no 832712-09-1 (3(2H)-Pyridazinone, 4-(2-methoxybenzoyl)-6-(4-methylphenyl)-)

832712-09-1 structure
Product name:3(2H)-Pyridazinone, 4-(2-methoxybenzoyl)-6-(4-methylphenyl)-
3(2H)-Pyridazinone, 4-(2-methoxybenzoyl)-6-(4-methylphenyl)- Chemical and Physical Properties
Names and Identifiers
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- 3(2H)-Pyridazinone, 4-(2-methoxybenzoyl)-6-(4-methylphenyl)-
- 5-(2-methoxybenzoyl)-3-(4-methylphenyl)-1H-pyridazin-6-one
- 4-(2-Methoxybenzoyl)-6-(4-methylphenyl)pyridazin-3(2H)-one
- 832712-09-1
- 4-(2-Methoxybenzoyl)-6-(p-tolyl)pyridazin-3(2H)-one
- DTXSID00835314
-
- Inchi: InChI=1S/C19H16N2O3/c1-12-7-9-13(10-8-12)16-11-15(19(23)21-20-16)18(22)14-5-3-4-6-17(14)24-2/h3-11H,1-2H3,(H,21,23)
- InChI Key: VAIGHWSLKXCICQ-UHFFFAOYSA-N
- SMILES: CC1=CC=C(C=C1)C2=NNC(=O)C(=C2)C(=O)C3=CC=CC=C3OC
Computed Properties
- Exact Mass: 320.11609238g/mol
- Monoisotopic Mass: 320.11609238g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 24
- Rotatable Bond Count: 4
- Complexity: 559
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.1
- Topological Polar Surface Area: 67.8Ų
3(2H)-Pyridazinone, 4-(2-methoxybenzoyl)-6-(4-methylphenyl)- Related Literature
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1. Benzothiadiazole building units in solution-processable small molecules for organic photovoltaicsJia Du,Michael C. Biewer,Mihaela C. Stefan J. Mater. Chem. A, 2016,4, 15771-15787
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Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346
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3. Characterization of coal-based fulvic acid and the construction of a fulvic acid molecular model†Guan-qun Gong,Xin Yuan,Ying-jie Zhang,Ya-jun Li,Wei-xin Liu,Ming Wang,Yu-feng Zhao,Liang-wei Xu RSC Adv., 2020,10, 5468-5477
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Benjamin J. Frogley,Anthony F. Hill,Antonia Seitz Chem. Commun., 2020,56, 3265-3268
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Zhuang Miao,Wenli Hou,Meiling Liu,Youyu Zhang,Shouzhuo Yao New J. Chem., 2018,42, 1446-1456
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